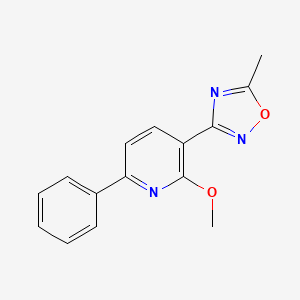![molecular formula C15H14ClN3O3 B5751727 (Z)-[Amino(pyridin-4-YL)methylidene]amino 2-(4-chloro-3-methylphenoxy)acetate](/img/structure/B5751727.png)
(Z)-[Amino(pyridin-4-YL)methylidene]amino 2-(4-chloro-3-methylphenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-[Amino(pyridin-4-YL)methylidene]amino 2-(4-chloro-3-methylphenoxy)acetate is a complex organic compound that features a pyridine ring, an amino group, and a phenoxyacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-[Amino(pyridin-4-YL)methylidene]amino 2-(4-chloro-3-methylphenoxy)acetate typically involves a multi-step process. One common route includes the following steps:
Formation of the Pyridine Derivative: The starting material, 4-chloropyridine, undergoes a nucleophilic substitution reaction with an appropriate amine to introduce the amino group.
Formation of the Phenoxyacetate Moiety: The phenoxyacetate moiety is synthesized by reacting 4-chloro-3-methylphenol with chloroacetic acid under basic conditions.
Coupling Reaction: The final step involves coupling the pyridine derivative with the phenoxyacetate moiety using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro derivatives back to the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenoxyacetate derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-[Amino(pyridin-4-YL)methylidene]amino 2-(4-chloro-3-methylphenoxy)acetate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is investigated for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it a valuable tool for understanding molecular mechanisms in cellular processes.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance and durability.
Mechanism of Action
The mechanism of action of (Z)-[Amino(pyridin-4-YL)methylidene]amino 2-(4-chloro-3-methylphenoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling pathways by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
(E)-[Amino(pyridin-4-YL)methylidene]amino 2-(4-chloro-3-methylphenoxy)acetate: The E-isomer of the compound, which differs in the spatial arrangement of the substituents around the double bond.
4-Chloro-3-methylphenoxyacetic acid: A simpler derivative lacking the pyridine and amino groups.
4-Amino-2-chloropyridine: A related compound with a similar pyridine structure but different substituents.
Uniqueness
(Z)-[Amino(pyridin-4-YL)methylidene]amino 2-(4-chloro-3-methylphenoxy)acetate is unique due to its combination of a pyridine ring, an amino group, and a phenoxyacetate moiety
Properties
IUPAC Name |
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-(4-chloro-3-methylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O3/c1-10-8-12(2-3-13(10)16)21-9-14(20)22-19-15(17)11-4-6-18-7-5-11/h2-8H,9H2,1H3,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHXFRAJOTQFEEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)ON=C(C2=CC=NC=C2)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)OCC(=O)O/N=C(/C2=CC=NC=C2)\N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
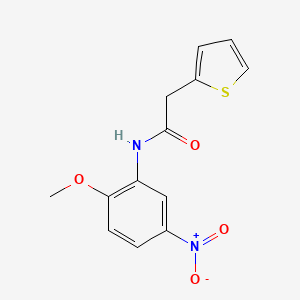
![1-ETHYL-4-[(1-ETHYL-1H-1,2,3-TRIAZOL-4-YL)-NON-AZOXY]-1H-1,2,3-TRIAZOLE](/img/structure/B5751652.png)
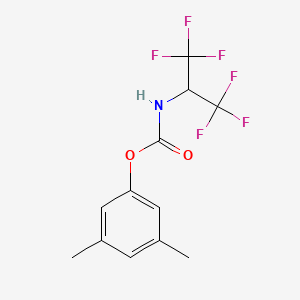
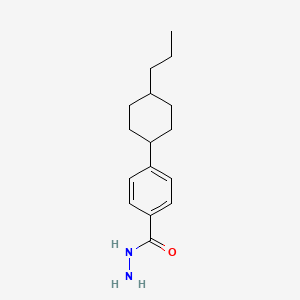
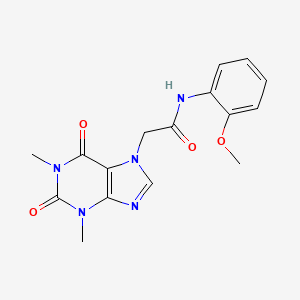
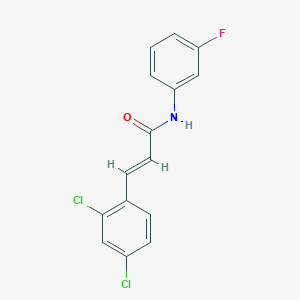
![3-[3-[(E)-2-cyano-2-(4-cyanophenyl)ethenyl]indol-1-yl]propanamide](/img/structure/B5751693.png)
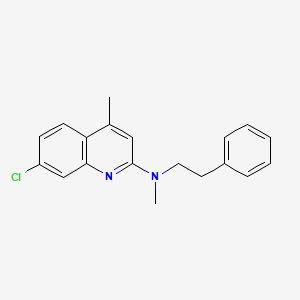
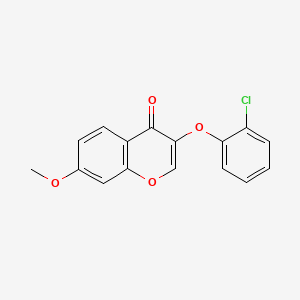

![N-{4-[(5-chloro-2-methoxyphenyl)sulfamoyl]phenyl}acetamide](/img/structure/B5751742.png)
![N-[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-N-[(E)-1-(2-METHYLPHENYL)METHYLIDENE]AMINE](/img/structure/B5751755.png)
![N'-[4-(diethylamino)benzylidene]-4-methyl-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B5751756.png)
